N-(2-FLUOROPHENYL)-1-METHYL-2-OXO-5-INDOLINESULFONAMIDE
Overview
Description
N-(2-FLUOROPHENYL)-1-METHYL-2-OXO-5-INDOLINESULFONAMIDE: is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a fluorophenyl group, a methyl group, an oxoindoline structure, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-FLUOROPHENYL)-1-METHYL-2-OXO-5-INDOLINESULFONAMIDE typically involves the reaction of 2-fluoroaniline with a suitable indoline derivative under specific conditions. One common method includes the use of a sulfonyl chloride reagent to introduce the sulfonamide group. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and solvents may also be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: N-(2-FLUOROPHENYL)-1-METHYL-2-OXO-5-INDOLINESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: N-(2-FLUOROPHENYL)-1-METHYL-2-OXO-5-INDOLINESULFONAMIDE is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The presence of the sulfonamide group makes it a candidate for inhibiting enzymes that are involved in various metabolic pathways.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific diseases. Its ability to interact with biological targets makes it a valuable scaffold for drug design.
Industry: In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-(2-FLUOROPHENYL)-1-METHYL-2-OXO-5-INDOLINESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and affect cellular processes. The fluorophenyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-(2-fluorophenyl)-N-methylamine: This compound shares the fluorophenyl group but lacks the oxoindoline and sulfonamide structures.
2-fluoroethylamine hydrochloride: Similar in containing a fluorophenyl group but differs in its overall structure and functional groups.
N-(4-fluorobenzyl)-2-(4-morpholinyl)ethanamine: Contains a fluorophenyl group but has different substituents and functional groups.
Uniqueness: N-(2-FLUOROPHENYL)-1-METHYL-2-OXO-5-INDOLINESULFONAMIDE is unique due to its combination of a fluorophenyl group, an oxoindoline structure, and a sulfonamide group This combination imparts specific chemical and biological properties that are not found in other similar compounds
Properties
IUPAC Name |
N-(2-fluorophenyl)-1-methyl-2-oxo-3H-indole-5-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3S/c1-18-14-7-6-11(8-10(14)9-15(18)19)22(20,21)17-13-5-3-2-4-12(13)16/h2-8,17H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDHMEGGIMRHLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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